molecular formula C17H19ClN2O3S B14936413 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine

Cat. No.: B14936413
M. Wt: 366.9 g/mol
InChI Key: YHJNUKCJMJDGHD-AWEZNQCLSA-N
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Description

(2S)-2-({2-[2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a synthetic organic compound that features a thiazole ring and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Acetylation and Amination: The acetyl group is introduced, followed by amination to attach the amino acid moiety.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl group.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({2-[2-(3-BROMOPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID
  • (2S)-2-({2-[2-(3-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID

Uniqueness

The uniqueness of (2S)-2-({2-[2-(3-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID lies in its specific substitution pattern and the presence of the chlorophenyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19ClN2O3S/c1-10(2)6-14(17(22)23)20-15(21)8-13-9-24-16(19-13)11-4-3-5-12(18)7-11/h3-5,7,9-10,14H,6,8H2,1-2H3,(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

YHJNUKCJMJDGHD-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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